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molecular formula C16H18O2 B8522570 2-Ethenyl-6-(1-ethoxyethoxy)naphthalene CAS No. 436812-30-5

2-Ethenyl-6-(1-ethoxyethoxy)naphthalene

Cat. No. B8522570
M. Wt: 242.31 g/mol
InChI Key: XNECRJLMCBHYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592125B2

Procedure details

In a 1 L three neck flask, equipped with an overhead mechanical stirrer, was added 45 g of methyltriphenylphosphonium bromide (0.126 mol) under nitrogen atmosphere. To this were added anhydrous 300 mL of THF and 16.02 g of potassium tert-butoxide (0.1428 mol). After 1 h of stirring, 20 g of 6-(1-ethoxy ethoxy)-2-naphthaldehyde (0.0819 mol), dissolved in 50 mL of THF, was added dropwise using a cannular and the reaction mixture was stirred overnight. After overnight stirring, deionized water (200 mL) was added with a syringe and the phases were separated. The aqueous phase was extracted with ether (2×100 mL) and the combined extracts were dried over MgSO4. After filtration and concentration, the crude product was purified by column chromatography (silica gel, hexane/CH2Cl2 40/60˜10/90) to yield 19.12 g of pure 6-(1-ethoxy ethoxy)-2-vinylnaphthalene (96%).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
6-(1-ethoxy ethoxy)-2-naphthaldehyde
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
45 g
Type
catalyst
Reaction Step Four
Quantity
16.02 g
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[CH2:7]([O:9][CH:10]([O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[CH:19]=[C:18]([CH:23]=O)[CH:17]=[CH:16]2)[CH3:11])[CH3:8].O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH2:7]([O:9][CH:10]([O:12][C:13]1[CH:14]=[C:15]2[C:20](=[CH:21][CH:22]=1)[CH:19]=[C:18]([CH:23]=[CH2:1])[CH:17]=[CH:16]2)[CH3:11])[CH3:8] |f:0.1,4.5|

Inputs

Step One
Name
three
Quantity
1 L
Type
reactant
Smiles
Step Two
Name
6-(1-ethoxy ethoxy)-2-naphthaldehyde
Quantity
20 g
Type
reactant
Smiles
C(C)OC(C)OC=1C=C2C=CC(=CC2=CC1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
45 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
16.02 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After 1 h of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After overnight stirring
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (silica gel, hexane/CH2Cl2 40/60˜10/90)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C)OC=1C=C2C=CC(=CC2=CC1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 19.12 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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